

Ac-Leu-Arg-AMC Fluorescence: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ac-Leu-Arg-AMC

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Applications of the Fluorogenic Protease Substrate **Ac-Leu-Arg-AMC**.

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-Leucyl-Arginyl-7-amino-4-methylcoumarin (**Ac-Leu-Arg-AMC**). It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this tool in their experimental workflows. This document details the core principles of **Ac-Leu-Arg-AMC** fluorescence, its primary enzymatic targets, quantitative parameters, detailed experimental protocols, and its role within relevant biological pathways.

Core Principle: Fluorogenic Cleavage

Ac-Leu-Arg-AMC is a synthetic peptide substrate designed to measure the activity of specific proteases. The peptide sequence, Leucine-Arginine, is linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a sensitive and continuous assay for monitoring protease function.

Data Presentation

The utility of **Ac-Leu-Arg-AMC** as a research tool is defined by its specific biochemical and photophysical properties. The following tables summarize the key quantitative data associated with this substrate.

Photophysical Properties

Property	Value	Reference
Excitation Wavelength (λ_{ex})	360 - 380 nm	[1]
Emission Wavelength (λ_{em})	440 - 460 nm	[1]
Fluorophore	7-amino-4-methylcoumarin (AMC)	[1]

Enzymatic Specificity and Kinetics

Ac-Leu-Arg-AMC is primarily a substrate for proteases exhibiting trypsin-like activity, which preferentially cleave peptide bonds C-terminal to basic amino acid residues such as Arginine and Lysine. The most prominent enzyme target for this substrate is the 20S proteasome, specifically its $\beta 2$ subunit. While specific Michaelis-Menten constants (K_m) and catalytic rate constants (k_{cat}) for **Ac-Leu-Arg-AMC** are not readily available in the literature, it is consistently described as having a low K_m and high specific activity, indicating a high affinity and efficient cleavage by its target enzymes.[2][3]

Enzyme	Subunit/Type	Specificity	Kinetic Parameters	Reference
20S Proteasome	$\beta 2$ subunit	Trypsin-like	Low K_m , High Specific Activity (Specific values not cited in literature)	[2][4]
Other Trypsin-like Proteases	N/A	Cleavage after basic residues	Data not available	

Experimental Protocols

This section provides a detailed methodology for a standard in vitro assay to measure protease activity using **Ac-Leu-Arg-AMC**.

Materials

- **Ac-Leu-Arg-AMC** substrate
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., 50 mM HEPES, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5)
- Purified 20S proteasome or cell lysate containing the protease of interest
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

Stock Solution Preparation

- **Ac-Leu-Arg-AMC** Stock (10 mM): Dissolve the lyophilized **Ac-Leu-Arg-AMC** powder in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
- Enzyme Solution: Prepare a stock solution of the purified enzyme or cell lysate in a suitable buffer on ice. The optimal concentration should be determined empirically.

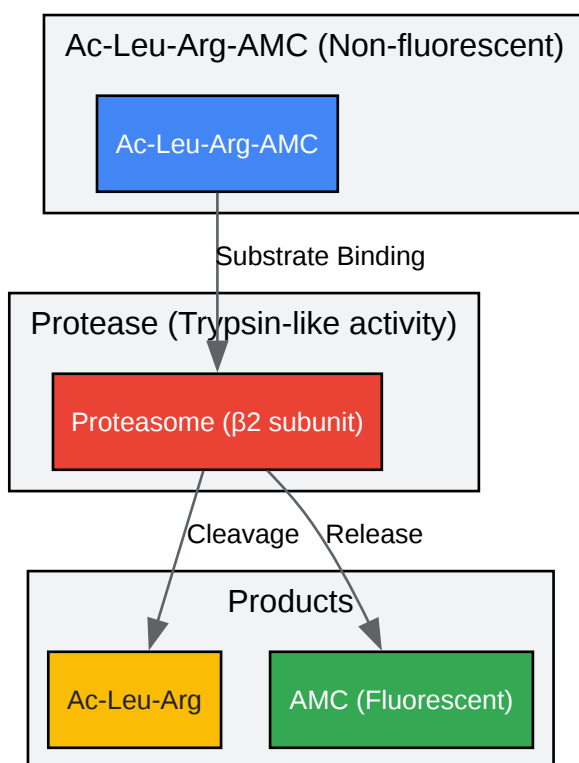
Assay Procedure

- Prepare Working Solutions:
 - Substrate Working Solution: Dilute the 10 mM **Ac-Leu-Arg-AMC** stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).
 - Enzyme Working Solution: Dilute the enzyme stock to the desired concentration in Assay Buffer.
- Assay Setup:
 - Add 50 µL of the Enzyme Working Solution to each well of the 96-well plate.
 - Include control wells:
 - No-Enzyme Control: 50 µL of Assay Buffer without the enzyme.

- Inhibitor Control (optional): 50 μ L of Enzyme Working Solution pre-incubated with a specific inhibitor.
- Initiate Reaction:
 - Add 50 μ L of the Substrate Working Solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 μ L.
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.
 - Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes) at 37°C.
- Data Analysis:
 - Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the experimental wells.
 - The rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.
 - To quantify the amount of released AMC, a standard curve can be generated using known concentrations of free AMC.

Mandatory Visualizations

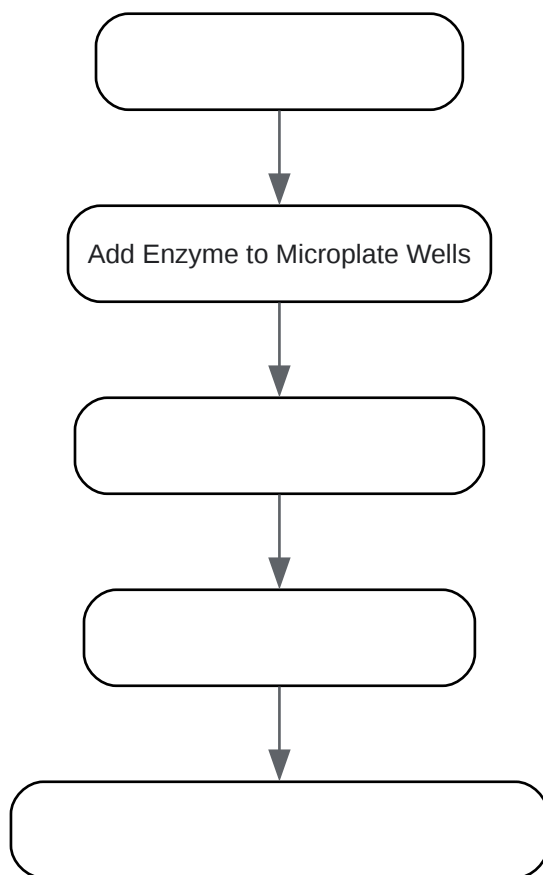
Enzymatic Cleavage of Ac-Leu-Arg-AMC



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Caption: Enzymatic cleavage of **Ac-Leu-Arg-AMC** by a protease with trypsin-like activity.

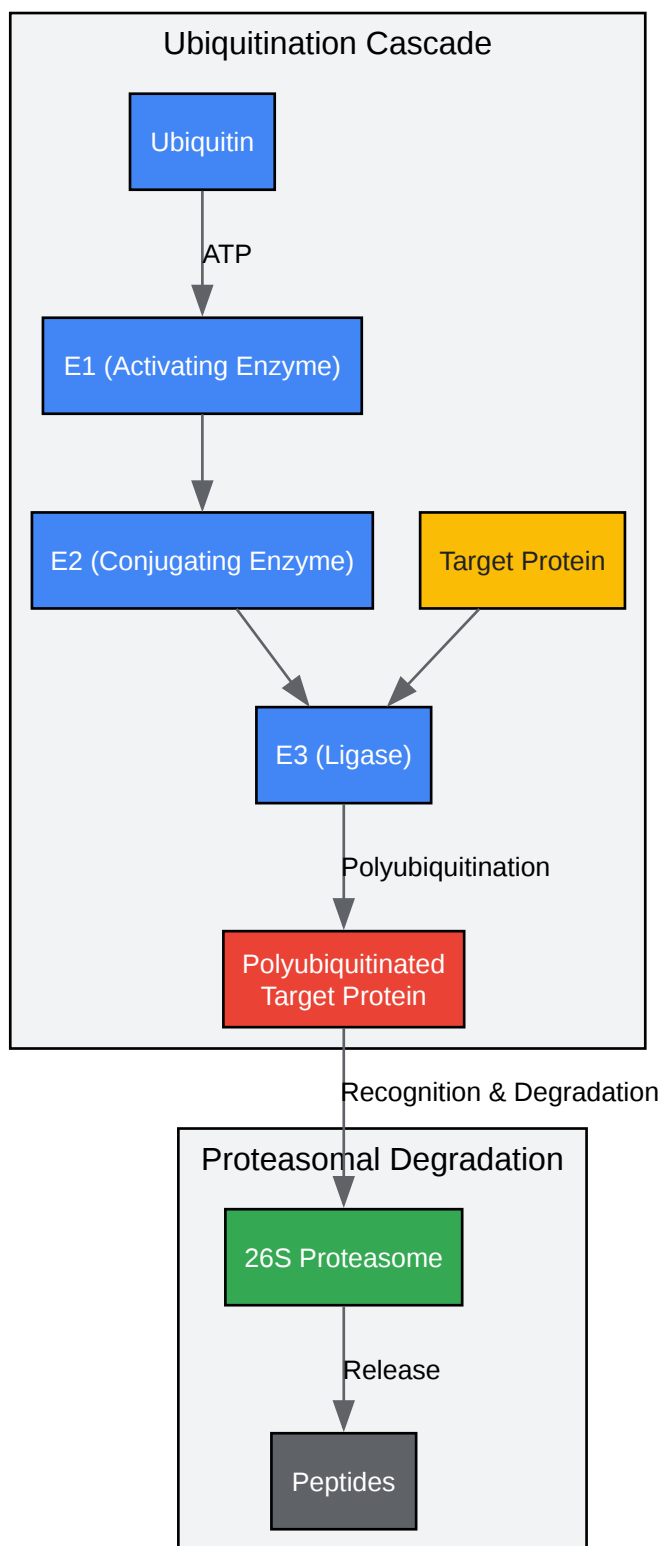
Experimental Workflow for Protease Activity Assay



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Caption: A typical experimental workflow for measuring protease activity using **Ac-Leu-Arg-AMC**.

The Ubiquitin-Proteasome Signaling Pathway



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Caption: The ubiquitin-proteasome pathway for targeted protein degradation.

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References

- 1. Ac-Leu-Leu-Arg-AMC - Echelon Biosciences [echelon-inc.com]
- 2. Ac-Arg-Leu-Arg-AMC | Proteasome substrate | Hello Bio [hellobio.com]
- 3. Ac-Leu-Arg-AMC peptide [novoprolabs.com]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
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